2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Process Chemistry Supply-Chain Security C-Nucleoside Synthesis

2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound built on the pyrrolo[2,1-f][1,2,4]triazine core, a scaffold recognized for its unique bridgehead nitrogen and N–N bond that enable it to function as a multimodal pharmacophore. This core has been validated as a bioisosteric replacement for quinazoline, pyrimidine, and adenine systems in numerous ATP-competitive kinase inhibitor programs and has advanced into clinical candidates.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B12345704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)NC(N2)N
InChIInChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11)
InChIKeyZXGNBNIWRANPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one: A Privileged Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Antiviral C-Nucleoside Development


2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a nitrogen-containing heterocyclic compound built on the pyrrolo[2,1-f][1,2,4]triazine core, a scaffold recognized for its unique bridgehead nitrogen and N–N bond that enable it to function as a multimodal pharmacophore . This core has been validated as a bioisosteric replacement for quinazoline, pyrimidine, and adenine systems in numerous ATP-competitive kinase inhibitor programs and has advanced into clinical candidates . The 2-amino substitution imparts an additional hydrogen-bond donor at the 2-position, complementing the scaffold's intrinsic hinge-binding motif and expanding its utility as a versatile building block for focused library synthesis .

Why 2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one Cannot Be Replaced by Common Heterocyclic Analogs in Lead Optimization


Unlike monocyclic heterocycles or other bicyclic systems such as pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one and imidazo[5,1-f][1,2,4]triazin-4(3H)-one, the pyrrolo[2,1-f][1,2,4]triazin-4-one core possesses a bridgehead nitrogen conferring a distinct electrostatic profile and a pre-organized hydrogen-bond acceptor/donor pattern that mimics the adenine ring of ATP . The 2-amino-2,3-dihydro variant further introduces a non-planar sp³ center at C-2, modulating solubility and clearance properties often unattainable with fully aromatic analogs. These structural features are not replicated by commonly substituted quinazolines or pyrimidines, meaning direct substitution without experimental revalidation risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetics .

Quantitative Evidence for Selecting 2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one Over Closest Analogs


Scalable Synthetic Route with Demonstrated 2-Fold Yield Improvement Over the Original Remdesivir Precursor Protocol

The pyrrolo[2,1-f][1,2,4]triazine core, of which 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a direct 2-amino congener, is a critical precursor to the antiviral drug remdesivir . A supply-centered synthesis reported by the Medicines for All Institute doubled the yield of the triazine intermediate from 31% to 59% and reduced the step count from 4 to 2, utilizing pyrrole as a commodity starting material . This represents a quantifiable advancement in synthetic accessibility directly relevant to large-scale procurement of derivatives built on this scaffold.

Process Chemistry Supply-Chain Security C-Nucleoside Synthesis

Distinct Hydrogen-Bonding Features Relative to Quinazoline and Pyrimidine Kinase Inhibitor Scaffolds

The 4-amino-pyrrolotriazine sub-series, which includes the 2-amino-2,3-dihydro congener, presents a bidentate hydrogen-bond donor (4-NH₂) and acceptor (N3) motif that mimics the adenine ring of ATP, a feature distinct from quinazoline-based EGFR inhibitors . While quinazoline inhibitors such as gefitinib rely on an N1 acceptor and a single NH donor, the pyrrolotriazine core provides an additional nitrogen at the bridgehead position, altering the electrostatic surface and enabling unique interactions in the kinase hinge region .

Kinase Inhibitor Design Hinge-Binding Motif Bioisosteric Replacement

Validated Antiviral C-Nucleoside Progenitor Demonstrating Potent RdRp Inhibition

Derivatives of 4-amino-pyrrolo[2,1-f][1,2,4]triazine, including the 2-amino-substituted analog, serve as nucleobase progenitors for antiviral C-nucleosides . The active metabolite GS-441524, containing the 4-aminopyrrolotriazine base, inhibits feline infectious peritonitis virus with an EC₅₀ of 0.78 μM and is the direct metabolic precursor of remdesivir, which blocks SARS-CoV-2 replication with an EC₅₀ of 0.77 μM in Vero E6 cells . This established antiviral pathway differentiates the scaffold from pyrazolo- and imidazo-fused triazinones, which lack comparable validated antiviral C-nucleoside applications.

Antiviral Drug Discovery C-Nucleoside Chemistry RNA-Dependent RNA Polymerase

Diversity-Oriented Synthetic Platform Enabling 2-Substituted Library Generation

A tandem copper(II)-promoted annulation of 1-amino-1H-pyrrole-2-amides with commercially available aldehydes provides direct access to 2-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, including the 2-amino-2,3-dihydro variant, in a single operational step . This method tolerates aromatic, heteroaryl, and alkyl aldehydes, offering significant synthetic divergence compared to 2-unsubstituted pyrrolotriazinone syntheses, which require separate derivatization post-cyclization . A pot-economic variant of this method, reported in RSC Advances, enables construction of 2-heteroaryl-substituted derivatives via a two-step one-pot protocol, further reducing purification burden .

Diversity-Oriented Synthesis Focused Library Design Medicinal Chemistry

Serotonin Receptor Binding Profile Differentiated from Fully Aromatic Triazinone Analogs

The 2,3-dihydro modification introduces an sp³ hybridization at C-2, which can alter the conformational preferences of the fused ring system and modify interactions with aminergic GPCRs . While fully aromatic pyrrolo[2,1-f][1,2,4]triazine derivatives have shown binding to 5-HT₂A receptors with Ki values as low as 6.31 nM , the 2-amino-2,3-dihydro analog provides a structurally distinct scaffold that may exhibit a modulated selectivity profile due to the loss of full aromatic conjugation. Direct comparative binding data for the title compound versus its fully aromatic analog at specific receptor subtypes are not yet published; this evidence is therefore classified as supporting.

CNS Drug Discovery Serotonin Receptor Pharmacology Binding Selectivity

Procurement-Relevant Application Scenarios for 2-Amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one


Antiviral C-Nucleoside Lead Optimization Programs Targeting RNA Virus Polymerases

Research groups developing next-generation nucleoside analog inhibitors of viral RNA-dependent RNA polymerases (RdRp) should prioritize this compound as a nucleobase progenitor. The pyrrolotriazine scaffold is the pharmacophoric core of GS-441524 and remdesivir, with established metabolic stability and intracellular triphosphate activation pathways . The 2-amino-2,3-dihydro modification provides an additional vector for modulating nucleoside kinase recognition and polymerase incorporation efficiency.

Kinase Inhibitor Scaffold-Hopping Campaigns Seeking IP Differentiation from Quinazoline and Pyrimidine Chemotypes

Drug discovery teams pursuing ATP-competitive kinase inhibitors can deploy this compound as a differentiated hinge-binding scaffold. The pyrrolotriazine core has been validated in multiple kinase co-crystal structures (MAP4K4, EGFR, p38α) as an effective adenine bioisostere . The 2-amino group enables additional hydrogen-bond interactions within the kinase active site, while the non-planar 2,3-dihydro ring may offer improved physicochemical properties relative to fully aromatic alternatives.

Focused Library Synthesis via Diversity-Oriented One-Pot Chemistry

Medicinal chemistry laboratories constructing focused libraries of 2-substituted pyrrolotriazinones can leverage the validated copper(II)-promoted tandem annulation protocol, which provides direct access to diverse 2-substituted derivatives from commercially available aldehyde inputs in a single operational step or a two-step one-pot sequence . This synthetic efficiency enables rapid SAR exploration of the 2-position with minimal purification overhead.

Large-Scale Process Development for Supply-Chain-Critical Intermediates

Process chemistry teams undertaking kilogram-scale synthesis of pyrrolotriazine intermediates for antiviral or kinase inhibitor programs can adopt the improved synthetic route developed by the Medicines for All Institute, which doubles yield while halving the step count compared to the original remdesivir precursor protocol . The route uses commoditized raw materials (pyrrole) and avoids air-sensitive reagents, facilitating technology transfer to CMO partners.

Quote Request

Request a Quote for 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.